molecular formula C21H21N3O3 B2804319 N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide CAS No. 898447-45-5

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide

Cat. No. B2804319
CAS RN: 898447-45-5
M. Wt: 363.417
InChI Key: CHRBPKVRVHTJJT-UHFFFAOYSA-N
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Description

“N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a 3,4-dihydro-2H-quinolin-7-yl group, and a phenyloxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding cyclopropanecarbonyl chloride . This compound can act as an alkylating reagent in the preparation of some chemical building blocks .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopropanecarbonyl group would introduce strain into the molecule due to the small bond angles of the cyclopropane ring. The 3,4-dihydro-2H-quinolin-7-yl group is a bicyclic structure with a nitrogen atom, which could participate in hydrogen bonding and other interactions. The phenyloxamide group contains an amide functional group, which is polar and can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The cyclopropanecarbonyl group could potentially undergo reactions with nucleophiles. The amide group in the phenyloxamide portion of the molecule could participate in reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature . Its solubility in water and other solvents would depend on the polarity of the molecule, which in turn is influenced by the functional groups present .

Safety and Hazards

As with any chemical compound, handling “N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(22-16-6-2-1-3-7-16)20(26)23-17-11-10-14-5-4-12-24(18(14)13-17)21(27)15-8-9-15/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRBPKVRVHTJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide

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